molecular formula C21H10F2O7 B14086996 2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid

2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid

Cat. No.: B14086996
M. Wt: 412.3 g/mol
InChI Key: URGWCTFNFHTVHD-UHFFFAOYSA-N
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Description

2’,7’-Difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid is a fluorinated derivative of fluorescein. This compound is known for its unique structural features, which include a spirocyclic framework and multiple functional groups. It is primarily used as a fluorescent dye in various scientific applications due to its excellent photostability and fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2’,7’-Difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds and the spirocyclic structure, which allows for efficient energy transfer and emission. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, which enhance its fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 2’,7’-difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid enhances its photostability and fluorescence intensity compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and long-term stability .

Properties

Molecular Formula

C21H10F2O7

Molecular Weight

412.3 g/mol

IUPAC Name

2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)

InChI Key

URGWCTFNFHTVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O

Origin of Product

United States

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